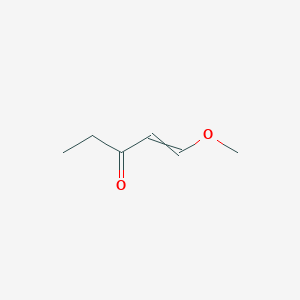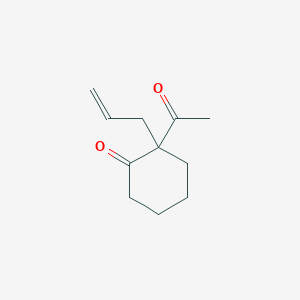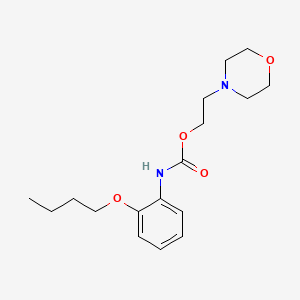
5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one is a heterocyclic compound that features a benzimidazole moiety fused with a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one typically involves the condensation of 2-aminobenzimidazole with a thiophene derivative under specific conditions. One common method includes:
Starting Materials: 2-Aminobenzimidazole and a thiophene derivative.
Reaction Conditions: The reaction is often carried out in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions in a solvent like ethanol or acetonitrile.
Purification: The product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to handle the starting materials and catalysts.
Optimization: Reaction conditions are optimized for maximum yield and purity, often involving automated systems for temperature and pressure control.
Purification and Quality Control: Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism by which 5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one exerts its effects involves:
Molecular Targets: It targets specific enzymes and receptors in biological systems, such as kinases and G-protein coupled receptors.
Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, which is crucial in cell division and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzimidazole: A precursor in the synthesis of the compound.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Benzimidazole Derivatives: Compounds with variations in the benzimidazole moiety.
Uniqueness
5-Amino-4-(1-methyl-1H-benzimidazol-2-yl)thiophen-3(2H)-one is unique due to its combined benzimidazole and thiophene structure, which imparts distinct electronic and biological properties. This dual functionality makes it a versatile compound in various research applications.
Propriétés
Numéro CAS |
65482-51-1 |
|---|---|
Formule moléculaire |
C12H11N3OS |
Poids moléculaire |
245.30 g/mol |
Nom IUPAC |
5-amino-4-(1-methylbenzimidazol-2-yl)thiophen-3-one |
InChI |
InChI=1S/C12H11N3OS/c1-15-8-5-3-2-4-7(8)14-12(15)10-9(16)6-17-11(10)13/h2-5H,6,13H2,1H3 |
Clé InChI |
AYDDAMJTZRAOSI-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1C3=C(SCC3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



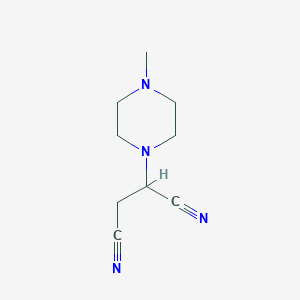
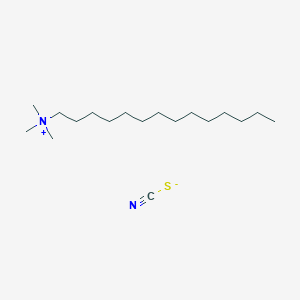

![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)
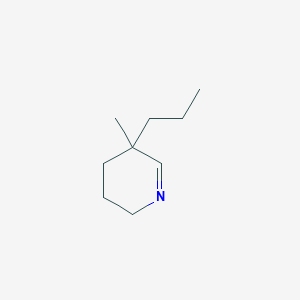
![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)
